![molecular formula C10H10KNO3 B2721181 Potassium;2-[(4-methylbenzoyl)amino]acetate CAS No. 2375274-18-1](/img/structure/B2721181.png)

Potassium;2-[(4-methylbenzoyl)amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

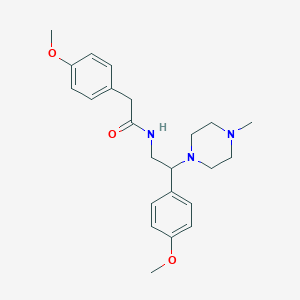

Potassium;2-[(4-methylbenzoyl)amino]acetate is a compound that has been widely studied for its potential applications in scientific research. This compound, also known as MPA potassium salt, is a derivative of the amino acid glycine and has been shown to have a number of interesting properties that make it useful for a variety of different applications. In

Applications De Recherche Scientifique

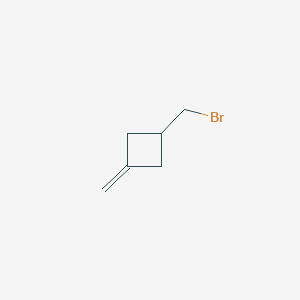

Synthesis and Characterization of Complex Compounds

Potassium 2-[(4-methylbenzoyl)amino]acetate is utilized in the synthesis and characterization of complex compounds. For instance, reactions with tin derivatives have led to the creation of tribenzyltin(IV) and dibenzyltin(IV) complexes, characterized by various spectroscopic techniques. These complexes, particularly tribenzyl{2-{[(2Z)-3-hydroxy-1-methyl-2-butenylidene]amino}acetato}tin(IV), have been fully characterized using X-ray crystallography, showing centrosymmetric dimers with specific coordination around tin atoms (Baul et al., 2007).

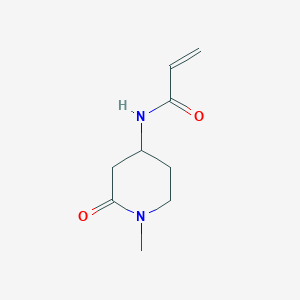

Polymerization Processes

The compound plays a role in polymerization processes as well. Anionic polymerization studies of 4-methyl-2-oxetanone initiated with potassium acetate complexes have provided insights into kinetic effects and conditions for controlled synthesis of poly(4-methyl-2-oxetanone), showing the significance of potassium 2-[(4-methylbenzoyl)amino]acetate in modifying polymerization pathways and outcomes (Duda, 1992).

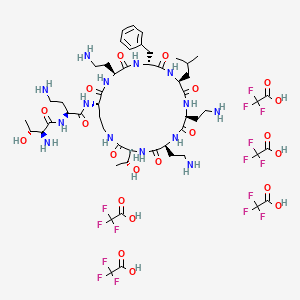

Development of Chemical Sensors

Research has also focused on the development of chemical sensors using potassium 2-[(4-methylbenzoyl)amino]acetate. For example, a potassium-selective electrochemical sensor based on a self-assembled monolayer of 4-aminobenzo-18-Crown-6 ether, showcasing the ability of potassium ions to bind selectively to the ionophore, has been developed. This sensor demonstrates responsiveness to potassium ions over a wide concentration range, showing the compound's utility in creating selective detection mechanisms (Kumbhat & Singh, 2018).

Colorimetric Detection of Potassium Ions

Furthermore, the compound has been employed in the rapid colorimetric detection of potassium ions. A novel sensor using crown ether-modified gold nanoparticles has been proposed, showing superior selectivity and sensitivity for potassium ions. This method has been successfully applied in real urine samples, highlighting the potential of potassium 2-[(4-methylbenzoyl)amino]acetate in clinical diagnostics and biochemical analysis (Qiu et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of Potassium;2-[(4-methylbenzoyl)amino]acetate It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .

Mode of Action

The exact mode of action of Potassium;2-[(4-methylbenzoyl)amino]acetate Compounds with similar structures often work by binding to their target proteins or enzymes, thereby modifying their activity .

Biochemical Pathways

The specific biochemical pathways affected by Potassium;2-[(4-methylbenzoyl)amino]acetate Similar compounds are known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Potassium;2-[(4-methylbenzoyl)amino]acetate These properties are crucial in determining the bioavailability of a compound .

Result of Action

The molecular and cellular effects of Potassium;2-[(4-methylbenzoyl)amino]acetate Similar compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Potassium;2-[(4-methylbenzoyl)amino]acetate Factors such as ph, temperature, and the presence of other compounds can often affect the action of similar compounds .

Propriétés

IUPAC Name |

potassium;2-[(4-methylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.K/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13;/h2-5H,6H2,1H3,(H,11,14)(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWOQCOIDFLVCU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10KNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;2-[(4-methylbenzoyl)amino]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2721098.png)

![2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid](/img/structure/B2721099.png)

![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2721107.png)

![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)

![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)

![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)